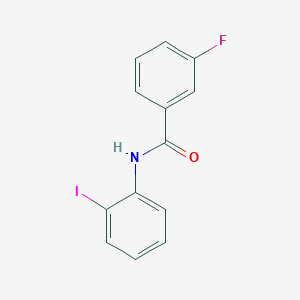![molecular formula C21H20N2O4 B250819 N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250819.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MAFP leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide are primarily mediated by the increased levels of endocannabinoids in the body. Endocannabinoids have been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. They also play a role in the regulation of appetite, energy metabolism, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its potency and selectivity as an FAAH inhibitor. It has been shown to be effective at very low concentrations, which allows for precise control of endocannabinoid levels in the body. However, one limitation of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is its potential for off-target effects, as it may interact with other enzymes or receptors in the body.
Zukünftige Richtungen
There are many potential future directions for research involving N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and the endocannabinoid system. One area of interest is the role of endocannabinoids in the regulation of mood and behavior, and how this may be targeted for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the potential for endocannabinoid-based therapies for the treatment of pain, inflammation, and metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and other FAAH inhibitors.
Synthesemethoden
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-methoxy-3-methylbenzoyl chloride in the presence of triethylamine to form the intermediate 3-(2-methoxy-3-methylbenzoylamino)-4-methylbenzoic acid. This intermediate is then coupled with furfurylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of endocannabinoids on pain, inflammation, anxiety, and depression. N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide has also been used to study the role of endocannabinoids in the regulation of appetite, energy metabolism, and cardiovascular function.
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-10-15(22-21(25)18-8-5-11-27-18)12-17(13)23-20(24)16-7-4-6-14(2)19(16)26-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
XNYJYZNTXCIGEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=CC=C3)C)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250759.png)